molecular formula C7H7BrClNO B11727109 (4-Amino-5-bromo-2-chloro-phenyl)-methanol

(4-Amino-5-bromo-2-chloro-phenyl)-methanol

Katalognummer: B11727109
Molekulargewicht: 236.49 g/mol
InChI-Schlüssel: UDGGNEDYMFSLEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Amino-5-bromo-2-chloro-phenyl)-methanol is an organic compound characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, along with a methanol group. Compounds with such functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-bromo-2-chloro-phenyl)-methanol typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Introduction of bromo and chloro groups onto a phenyl ring through electrophilic aromatic substitution.

    Amination: Introduction of the amino group via nucleophilic substitution or reduction of a nitro group.

    Methanol Addition: Introduction of the methanol group through a Grignard reaction or reduction of a corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Reactivity Studies: Studied for its reactivity and mechanism in various organic reactions.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its functional groups.

Medicine

    Pharmaceuticals: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, in biological systems, the amino, bromo, and chloro groups could interact with specific enzymes or receptors, affecting biological pathways. In chemical reactions, the functional groups would determine the reactivity and mechanism of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Amino-2-chloro-phenyl)-methanol: Lacks the bromo group.

    (4-Amino-5-bromo-phenyl)-methanol: Lacks the chloro group.

    (4-Amino-5-bromo-2-chloro-phenyl)-ethanol: Has an ethanol group instead of methanol.

Eigenschaften

Molekularformel

C7H7BrClNO

Molekulargewicht

236.49 g/mol

IUPAC-Name

(4-amino-5-bromo-2-chlorophenyl)methanol

InChI

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3,10H2

InChI-Schlüssel

UDGGNEDYMFSLEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)N)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.